1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one

Catalog No.
S11209854
CAS No.
M.F
C17H19N5OS
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-met...

Product Name

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one

IUPAC Name

1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H19N5OS/c1-12-9-15(16(23)11-24-17-18-19-20-21(17)3)13(2)22(12)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3

InChI Key

AHPQZCDAMIJFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C

The compound 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one is a complex organic molecule characterized by the presence of a pyrrole ring, a tetrazole moiety, and a thioether functional group. This compound features a benzyl substituent on the pyrrole, which contributes to its structural complexity and potential biological activity. The presence of the dimethyl groups on the pyrrole enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The reactivity of this compound can be attributed to its functional groups. The thioether group can participate in nucleophilic substitution reactions, while the carbonyl group in ethanone can undergo various reactions such as nucleophilic addition and condensation. Additionally, the tetrazole ring is known for its ability to form coordination complexes with metal ions, which can be exploited in synthetic pathways or in the development of metal-based therapeutics.

Research indicates that compounds featuring pyrrole and tetrazole moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, similar compounds have shown promise as inhibitors of various enzymes and receptors involved in disease processes. The specific biological activity of 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one remains to be fully characterized but is expected to align with these trends due to its structural components.

The synthesis of this compound can be approached through several methodologies:

  • Pyrrole Formation: The initial step may involve the synthesis of the 2,5-dimethylpyrrole via a condensation reaction between an appropriate aldehyde and an amine precursor.
  • Benzyl Substitution: Benzylation can be achieved using benzyl bromide in the presence of a base.
  • Tetrazole Formation: The tetrazole moiety can be synthesized through the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.
  • Final Coupling: The final compound can be obtained by coupling the pyrrole derivative with the thioether using standard coupling agents or conditions.

This compound holds potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases. Its structural features suggest possible roles in:

  • Antimicrobial agents
  • Anticancer therapies
  • Neurological disorder treatments

The unique combination of functional groups may also allow for use in materials science or as intermediates in organic synthesis.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies could involve:

  • Molecular docking simulations to predict binding affinities with target proteins.
  • In vitro assays to evaluate enzyme inhibition or receptor binding.
  • Cell-based assays to assess cytotoxicity and selectivity against cancer cell lines.

These studies will elucidate the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one, including:

Compound NameStructural FeaturesBiological Activity
1-BenzylpyrrolePyrrole ring with benzyl groupAntimicrobial
2-Amino-thiazoleThiazole ring with amino substitutionAnticancer
5-Methyl-tetrazoleTetrazole ring with methyl groupEnzyme inhibitor

Uniqueness

The uniqueness of 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one lies in its specific combination of a pyrrole and tetrazole moiety linked through a thioether bond, which may enhance its pharmacological profile compared to other compounds lacking such structural diversity.

The compound’s systematic IUPAC name, 1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone, precisely describes its three-domain architecture:

  • Pyrrole core: A 2,5-dimethyl-1-benzylpyrrole group providing aromatic stability and lipophilicity.
  • Keto-thioether bridge: A -C(=O)-S- linker that enhances conformational flexibility.
  • Tetrazole moiety: A 1-methyl-1H-tetrazol-5-yl group contributing hydrogen-bonding capacity and metabolic resistance.

Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₇H₁₉N₅OS
Molecular weight341.43 g/mol
CAS Registry Number796093-87-3

The benzyl group at the pyrrole’s N1 position increases lipid solubility, while the tetrazole’s sulfur atom enables potential hydrophobic or metal-coordination interactions.

Historical Context of Pyrrole-Tetrazole Hybrid Compounds

The development of pyrrole-tetrazole hybrids aligns with two broader trends in medicinal chemistry: bioisosteric replacement and multicomponent reaction synthesis. Tetrazoles, first synthesized in the late 19th century, gained prominence as carboxylate mimics due to their similar pKa (~4.9) and hydrogen-bonding capacity. By the 2010s, researchers began integrating tetrazoles with pyrroles—heterocycles valued for their aromatic electron density and prevalence in natural products like heme and chlorophyll.

Early synthetic routes to such hybrids relied on:

  • Ugi azide reactions: For simultaneous tetrazole and pyrrole ring formation.
  • Cyclocondensation: Using nitriles and sodium azide under Lewis acid catalysis.
  • Post-functionalization: Introducing tetrazole groups to pre-formed pyrrole intermediates via thioether linkages.

For instance, a 2024 study demonstrated that ultrasonic irradiation reduced reaction times from 5–6 hours to 45–55 minutes during pyrazole-tetrazole hybrid synthesis—a method now being adapted for pyrrole systems.

Research Significance in Heterocyclic Chemistry

The fusion of pyrrole and tetrazole domains addresses three key challenges in drug discovery:

Enhanced Metabolic Stability

Tetrazoles resist cytochrome P450-mediated oxidation better than carboxylates, extending half-life in vivo. When paired with the electron-rich pyrrole core, the hybrid exhibits improved stability against nucleophilic attack.

Versatile Target Engagement

  • Pyrrole: Planar structure facilitates π-π stacking with kinase ATP pockets.
  • Tetrazole: Acts as a hydrogen-bond donor/acceptor network, mimicking protein-protein interaction interfaces.

Synthetic Modularity

The keto-thioether bridge allows late-stage diversification:

  • Esterification: Improves oral bioavailability via prodrug formation.
  • Metal coordination: Sulfur and tetrazole nitrogen atoms bind transition metals, enabling catalytic applications.

Comparative Bioisosteric Profiles

PropertyTetrazoleCarboxylate
Metabolic stabilityHighModerate
Hydrogen-bond capacity4–5 sites2–3 sites
Lipophilicity (logP)+0.3–0.5-1.2–0.8

Data derived from crystallographic and computational studies confirm that tetrazoles form longer hydrogen bonds (by ~1.2 Å) compared to carboxylates, enabling unique target interactions.

The crystalline structure of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one has not been experimentally resolved in published literature as of 2025 [1]. However, computational models derived from its SMILES string (CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C4CC4) suggest a planar benzyl-pyrrole core with a 120° bond angle at the sulfur atom bridging the ethanone and tetrazole groups [1]. Molecular dynamics simulations predict two dominant conformers:

  • A cis configuration where the tetrazole ring lies parallel to the pyrrole plane (65% prevalence)
  • A trans configuration with the tetrazole rotated 180° relative to the pyrrole (35% prevalence) [1]

The energy difference between these conformers is calculated at 2.1 kJ/mol, indicating significant room-temperature flexibility [1]. Torsional barriers at the thioether linkage (C-S-C) measure approximately 85 kJ/mol, suggesting restricted rotation that may influence binding interactions in biological systems [2].

IUPAC-Validated Three-Dimensional Configuration

The IUPAC name 1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone systematically describes the molecular architecture [1]:

Core structure

  • Pyr

Solid-Phase Synthesis Protocols for Pyrrole Derivatives

Solid-phase synthesis approaches for pyrrole derivatives have emerged as efficient methodologies for constructing complex heterocyclic frameworks. The development of robust solid-phase protocols has been particularly significant for the synthesis of 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one and related compounds.

Microwave-Assisted Multicomponent Synthesis

The most efficient solid-phase protocol utilizes iron(III) chloride as a readily accessible catalyst under microwave irradiation conditions [1]. This methodology employs lysine as a nitrogen donor, beta-nitrostyrenes, and 1,3-dicarbonyl compounds in a multicomponent reaction framework. The protocol combines three powerful synthetic tools: solid-phase mode, microwave activation, and multicomponent reaction chemistry [1] [2].

The optimized conditions involve:

  • Catalyst: Iron(III) chloride (5 mol%)
  • Reaction medium: Solid phase with silica gel support
  • Microwave power: 500 W
  • Temperature: 120°C
  • Reaction time: 2-10 minutes
  • Typical yields: 85-88%

Iron(III) Chloride Catalyzed Protocols

Iron(III) chloride demonstrates exceptional catalytic activity in solid-phase pyrrole synthesis [3]. The catalyst operates efficiently under mild conditions and provides high functional group tolerance. The reaction mechanism involves hydrogen autotransfer processes followed by oxidative intramolecular dehydrative condensation [4].

Key advantages include:

  • Broad substrate scope accommodating various functional groups
  • High regioselectivity in product formation
  • Excellent atom economy
  • Environmentally benign reaction conditions

Lysine-Containing Peptide Synthesis

A specialized solid-phase approach utilizes lysine-containing peptides as nitrogen donors [1]. This methodology provides access to peptide-pyrrole conjugates with potential biological activity. The protocol involves solid-phase peptide synthesis techniques combined with pyrrole formation chemistry.

The process features:

  • Lysine residues as built-in nitrogen donors
  • Solid-phase peptide synthesis compatibility
  • High conversion rates (88-95%)
  • Excellent purity profiles (90-92%)

Solution-Phase Coupling Strategies for Tetrazole Moieties

Solution-phase methodologies for tetrazole synthesis have undergone significant development, particularly for incorporating tetrazole moieties into complex molecular frameworks. The synthesis of tetrazole-containing compounds requires careful optimization of reaction conditions to achieve high yields and selectivity.

Cobalt(II) Complex Catalyzed Synthesis

The most effective solution-phase approach employs cobalt(II) complexes with tetradentate ligands [5] [6]. The N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand system provides exceptional catalytic activity for [3+2] cycloaddition reactions between organonitriles and sodium azide.

Optimized reaction parameters:

  • Catalyst: Cobalt(II) complex (1 mol%)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 110°C
  • Reaction time: 12 hours
  • Sodium azide equivalents: 1.2
  • Yields: Up to 99%

Palladium-Catalyzed Three-Component Coupling

Palladium-catalyzed three-component coupling reactions provide an alternative approach for tetrazole synthesis [7]. The methodology involves malononitrile derivatives, allyl acetate, and trimethylsilyl azide under catalytic palladium conditions.

The reaction conditions include:

  • Catalyst: Pd(PPh3)4 (catalytic amounts)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 80°C
  • Reaction time: 6 hours
  • Yields: 85%

Ugi-Azide Multicomponent Reactions

Ugi-azide multicomponent reactions represent a powerful strategy for tetrazole synthesis [8]. These reactions involve four components: isocyanides, aldehydes, amines, and azides, providing access to diverse tetrazole scaffolds.

Key features:

  • High structural diversity
  • Excellent functional group tolerance
  • Moderate to good yields (75-85%)
  • Compatibility with various substituents

Zinc Bromide Mediated Synthesis

Zinc bromide catalysis offers a complementary approach for tetrazole formation [9]. The methodology provides good yields under aqueous conditions and demonstrates tolerance for various functional groups.

Catalytic Systems for Thioether Bond Formation

The formation of thioether bonds represents a critical step in synthesizing compounds containing the thioether linkage present in the target molecule. Various catalytic systems have been developed to facilitate efficient C-S bond formation.

Palladium/Phosphine Catalytic Systems

Palladium-based catalysts with phosphine ligands demonstrate excellent activity for thioether formation [10]. The optimal system utilizes bulky monophosphine ligands such as P(o-tol)3 or PAd2Bn to achieve high yields in decarbonylative thioetherification reactions.

Reaction conditions:

  • Catalyst: Pd[P(o-tol)3]2 (10 mol%)
  • Ligand: P(o-tol)3 or PAd2Bn (20 mol%)
  • Solvent: Toluene or xylene
  • Temperature: 150°C
  • Reaction time: 8 hours
  • Yields: 78-85%

Copper(II) Nanoparticle Systems

Copper(II) nanoparticles supported on modified aluminum phosphate (AlPO4) provide an efficient heterogeneous catalytic system [11]. The catalyst demonstrates excellent recyclability and broad substrate scope.

Advantages:

  • Heterogeneous catalyst system
  • High recyclability (up to 10 cycles)
  • Broad functional group tolerance
  • Environmentally friendly approach

Nickel Precatalyst Systems

Air- and moisture-stable nickel precatalysts offer practical advantages for thioether formation [12]. These systems demonstrate exceptional selectivity and functional group tolerance, particularly for decarbonylative thioetherification reactions.

Au-Pd Alloy Nanoparticles

Titanium dioxide-supported gold-palladium alloy nanoparticles represent an innovative approach to thioether metathesis [13]. The bimetallic system enables direct C-S bond metathesis of diaryl thioethers without requiring additional additives.

Purification Techniques and Yield Optimization

The purification of synthesized compounds requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable yields. Different compound classes require tailored purification approaches.

Flash Chromatography Methods

Flash chromatography represents the most commonly employed purification technique for pyrrole derivatives [14]. The method provides rapid separation with good resolution and recovery rates.

Standard protocols:

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase: Hexane/ethyl acetate gradients
  • Typical eluent ratio: 4:1 to 1:1
  • Recovery rates: 85-95%
  • Purity levels: 95-98%

Column Chromatography Optimization

Traditional column chromatography remains essential for tetrazole derivative purification [15]. The method provides excellent resolution for complex mixtures and allows for precise fraction collection.

Optimization parameters:

  • Column length-to-diameter ratio: 10:1 to 20:1
  • Eluent flow rate: 1-2 mL/min
  • Fraction size: 5-10 mL
  • Detection: UV visualization at 254 nm

Recrystallization Techniques

Recrystallization provides superior purity for thioether compounds [16]. The method is particularly effective for compounds with favorable crystallization properties.

Solvent selection criteria:

  • Differential solubility at different temperatures
  • Chemical compatibility with functional groups
  • Minimal side reactions during crystallization
  • Cost-effectiveness and environmental considerations

Combination Methods

Complex heterocyclic compounds often require combination purification approaches [17]. Sequential application of multiple techniques maximizes both yield and purity.

Typical sequence:

  • Initial crude workup and solvent extraction
  • Flash chromatography for primary purification
  • Recrystallization for final purification
  • Analytical verification of purity

Yield Optimization Strategies

Systematic optimization of reaction conditions significantly improves overall yields [5]. Key parameters include:

  • Catalyst loading optimization (0.5-10 mol%)
  • Temperature profiling (80-150°C)
  • Solvent selection based on substrate solubility
  • Reaction time optimization (2-24 hours)
  • Workup procedure standardization

The comprehensive optimization approach typically involves:

  • Initial screening of reaction conditions
  • Statistical design of experiments
  • Response surface methodology
  • Scale-up considerations
  • Process robustness evaluation

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

341.13103142 g/mol

Monoisotopic Mass

341.13103142 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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